molecular formula C12H17N B2580340 3-Benzyl-2-methylpyrrolidine CAS No. 1249839-91-5

3-Benzyl-2-methylpyrrolidine

Cat. No.: B2580340
CAS No.: 1249839-91-5
M. Wt: 175.275
InChI Key: POPKDHUVIWNVDS-UHFFFAOYSA-N
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Description

3-Benzyl-2-methylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with a benzyl group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-chloropropylamine with benzylmagnesium chloride, followed by cyclization to form the pyrrolidine ring. Another method includes the use of carbonyl compounds, such as aromatic aldehydes, in combination with 3-chloropropylamine to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Benzyl-2-methylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the benzyl and methyl groups can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-2-methylpyrrolidine’s unique combination of benzyl and methyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential as a lead compound in drug discovery.

Properties

IUPAC Name

3-benzyl-2-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-12(7-8-13-10)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPKDHUVIWNVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249839-91-5
Record name 3-benzyl-2-methylpyrrolidine
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